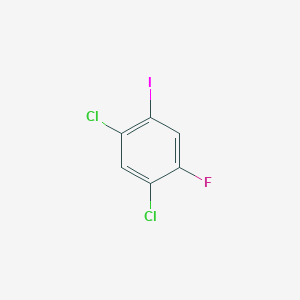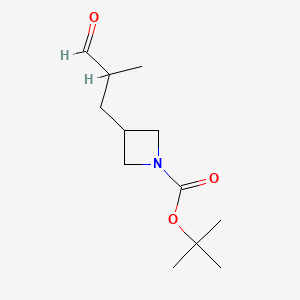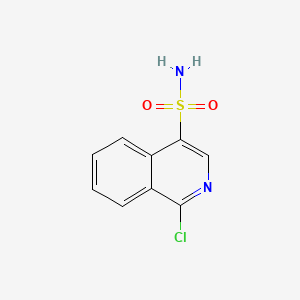
1-Chloroisoquinoline-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroisoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of a chlorine atom at the first position and a sulfonamide group at the fourth position of the isoquinoline ring
Méthodes De Préparation
The synthesis of 1-Chloroisoquinoline-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. Subsequently, the sulfonamide group can be introduced through sulfonation reactions.
For instance, the preparation of sulfonamides can be performed by the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form the corresponding sulfonamides . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloroisoquinoline-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed cross-coupling reactions typically yield substituted isoquinoline derivatives .
Applications De Recherche Scientifique
1-Chloroisoquinoline-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Chloroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound’s ability to form stable complexes with enzymes and proteins underlies its biological activity.
Comparaison Avec Des Composés Similaires
1-Chloroisoquinoline-4-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:
Propriétés
Formule moléculaire |
C9H7ClN2O2S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
1-chloroisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) |
Clé InChI |
FWENYNXCFWUYHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
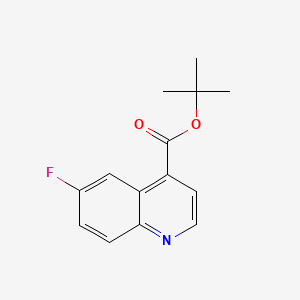
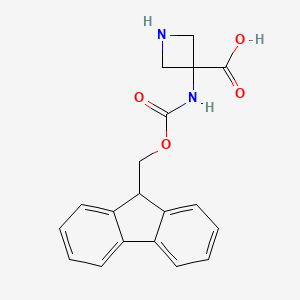
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
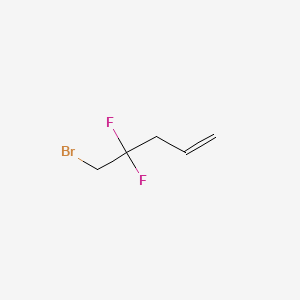
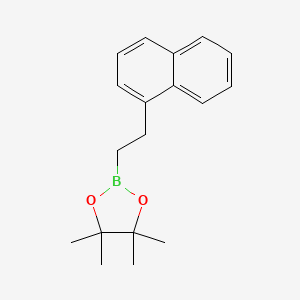
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
